molecular formula C6H13N2O2P B13961011 Isopropyl N,N-dimethylphosphoramidocyanidate CAS No. 63815-55-4

Isopropyl N,N-dimethylphosphoramidocyanidate

Cat. No.: B13961011
CAS No.: 63815-55-4
M. Wt: 176.15 g/mol
InChI Key: UQPMVHZOZHVRLJ-UHFFFAOYSA-N
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Description

Isopropyl N,N-dimethylphosphoramidocyanidate (CAS 63815-55-4), also known as EA-4352, is an organophosphate compound of significant research interest . It is structurally characterized as the isopropyl analog of Tabun (GA), a known nerve agent, and belongs to the class of G-series organophosphorus compounds . Its molecular formula is C6H13N2O2P, with an average molecular mass of 176.156 g/mol . This compound is of high value in toxicological and pharmacological research due to its mechanism of action as a potent acetylcholinesterase (AChE) inhibitor . It exerts its effects by irreversibly phosphorylating the serine residue within the active site of the AChE enzyme . This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts, leading to its accumulation and resulting in a continuous over-stimulation of cholinergic receptors, described as a "cholinergic crisis" . The study of this mechanism provides critical insights into the neurobiology of synaptic transmission and the effects of organophosphate compounds on the nervous system. Researchers utilize this compound exclusively in controlled laboratory settings to investigate the pathophysiology of organophosphate poisoning, to evaluate the efficacy of novel AChE reactivators, and to develop advanced detection and decontamination methods . It is supplied strictly For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic applications, and any form of human or personal use is strictly prohibited. Proper safety protocols, including the use of appropriate personal protective equipment (PPE), must be observed by qualified personnel handling this substance.

Properties

CAS No.

63815-55-4

Molecular Formula

C6H13N2O2P

Molecular Weight

176.15 g/mol

IUPAC Name

[dimethylamino(propan-2-yloxy)phosphoryl]formonitrile

InChI

InChI=1S/C6H13N2O2P/c1-6(2)10-11(9,5-7)8(3)4/h6H,1-4H3

InChI Key

UQPMVHZOZHVRLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C#N)N(C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedures

While direct detailed procedures exclusively for Isopropyl N,N-dimethylphosphoramidocyanidate are scarce in open literature, related phosphoramidocyanidate compounds and analogs provide insight into viable preparation methods. The following summarizes typical approaches based on available research and analogous compound syntheses:

Phosphoryl Cyanide Ester Formation

The key step is the formation of the phosphoramidocyanidate ester, which can be achieved by reacting a chlorophosphoryl intermediate with isopropanol and dimethylamine, followed by cyanide substitution.

  • Starting materials: Phosphoryl chloride derivatives (e.g., phosphoryl dichloride), isopropanol, dimethylamine, and cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide).
  • Reaction conditions: Typically conducted under inert atmosphere (nitrogen or argon), at low temperatures to moderate temperatures (0–25 °C), to control reactivity and prevent side reactions.
  • Mechanism: The chlorophosphoryl compound undergoes nucleophilic substitution by isopropanol to form the isopropyl phosphoryl intermediate, which then reacts with dimethylamine to form the N,N-dimethylphosphoramidate. Subsequent cyanide substitution replaces a leaving group (often chloride) with the cyanide group to yield the phosphoramidocyanidate.

Alternative Synthetic Route via Phosphoramidate Precursors

Another approach involves:

  • Preparation of isopropyl N,N-dimethylphosphoramidate by reacting phosphoryl chloride with isopropanol and dimethylamine.
  • Conversion of the phosphoryl group to the cyanidate by treatment with cyanide salts under controlled conditions.

This method requires careful purification steps to remove unreacted starting materials and by-products.

Representative Experimental Protocol (Inferred from Related Compounds)

Step Reagents and Conditions Description Yield/Notes
1 Phosphoryl dichloride + isopropanol, base (e.g., triethylamine), 0–5 °C Formation of isopropyl phosphoryl chloride intermediate Controlled temperature prevents side reactions
2 Addition of dimethylamine at 0–25 °C Formation of isopropyl N,N-dimethylphosphoramidate Stirred under inert atmosphere
3 Treatment with sodium cyanide or trimethylsilyl cyanide in suitable solvent (e.g., acetonitrile) Substitution of chloride by cyanide to form phosphoramidocyanidate Reaction monitored by NMR or TLC
4 Purification by column chromatography or recrystallization Isolation of pure this compound Characterized by NMR, IR, MS

Analytical Characterization

Challenges and Considerations

  • Temperature control: Critical during substitution steps to avoid over-reduction or decomposition.
  • Solubility: Some intermediates may have limited solubility at low temperatures, requiring solvent optimization (e.g., dichloromethane preferred over toluene).
  • Quenching and workup: Use of mild quenching agents (e.g., acetic acid) and filtration aids (Celite) improves yield and purity.
  • Safety: Cyanide reagents require strict handling protocols due to toxicity.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Solvent Dichloromethane (DCM) Better solubility and temperature control
Temperature −65 °C to 25 °C Low temp for substitution, room temp for amination
Cyanide Source Sodium cyanide or trimethylsilyl cyanide Depends on desired reaction conditions
Atmosphere Nitrogen or Argon Prevents oxidation/hydrolysis
Purification Column chromatography or recrystallization Ensures high purity

Chemical Reactions Analysis

Isopropyl N,N-dimethylphosphoramidocyanidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphoramidate derivatives.

    Reduction: Reduction reactions can convert it into simpler phosphoramidates.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Isopropyl N,N-dimethylphosphoramidocyanidate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.

    Medicine: Research into its potential therapeutic applications and its mechanism of action in biological systems.

    Industry: It is used in the development of pesticides and other chemical products.

Mechanism of Action

The mechanism of action of isopropyl N,N-dimethylphosphoramidocyanidate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and potentially toxic effects. This mechanism is similar to other organophosphate compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical properties of Isopropyl N,N-dimethylphosphoramidocyanidate and its analogs:

Compound Name CAS RN Molecular Formula Alkyl Group (O-) N-Substituents Molecular Weight (g/mol) Schedule Classification
This compound 63815-55-4 C₆H₁₃N₂O₂P Isopropyl (C₃H₇) Dimethyl (N,N-) 176.15 1A02
Ethyl N,N-dimethylphosphoramidocyanidate (Tabun, GA) 77-81-6 C₅H₁₁N₂O₂P Ethyl (C₂H₅) Dimethyl (N,N-) 162.12 1A
Hexyl N,N-dimethylphosphoramidocyanidate 162085-90-7 C₉H₁₉N₂O₂P Hexyl (C₆H₁₃) Dimethyl (N,N-) 218.23 1A02
Heptyl N,N-dimethylphosphoramidocyanidate 162085-91-8 C₁₀H₂₁N₂O₂P Heptyl (C₇H₁₅) Dimethyl (N,N-) 232.25 1A02
Propyl N,N-dimethylphosphoramidocyanidate 162085-87-2 C₇H₁₅N₂O₂P Propyl (C₃H₇) Dimethyl (N,N-) 190.18 1A02

Key Differences and Research Findings

3.1 Structural Impact on Physicochemical Properties
  • Alkyl Chain Length and Branching: The isopropyl group (branched C₃) confers lower boiling points and higher volatility compared to straight-chain analogs like Propyl N,N-dimethylphosphoramidocyanidate (linear C₃) . Longer alkyl chains (e.g., Heptyl, Hexyl) increase lipophilicity, enhancing membrane permeability but reducing volatility .
3.2 Reactivity and Stability
  • Hydrolysis: Ethyl N,N-dimethylphosphoramidocyanidate (Tabun) undergoes rapid hydrolysis in aqueous environments, forming non-toxic phosphoric acid derivatives . Cyano groups (-CN) in phosphoramidocyanidates act as leaving groups during hydrolysis, differing from fluoridates (e.g., Sarin, GB) where fluorine is the leaving group .
3.4 Environmental and Regulatory Considerations
  • Persistence :
    • Branched isomers like the isopropyl derivative are predicted to persist longer in soil and water than linear-chain homologs due to slower degradation .
  • Regulatory Status :
    • All listed compounds are classified as Schedule 1A chemicals under the CWC, restricting their production and use .

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